4-(4,4-Diethoxybutoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-(4,4-diethoxybutoxy)aniline |
InChI |
InChI=1S/C14H23NO3/c1-3-16-14(17-4-2)6-5-11-18-13-9-7-12(15)8-10-13/h7-10,14H,3-6,11,15H2,1-2H3 |
InChI Key |
NDUIJOUGQQTWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCOC1=CC=C(C=C1)N)OCC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 4,4 Diethoxybutoxy Aniline and Its Precursors
Strategic Retrosynthetic Analysis of the 4-(4,4-Diethoxybutoxy)aniline Molecule
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.inegrassbcollege.ac.in For this compound, the analysis identifies two primary disconnections corresponding to the key functional groups: the aryl ether linkage and the aniline (B41778) amine group.
A logical approach involves a Functional Group Interconversion (FGI) of the amine (-NH2) to a nitro group (-NO2), a common and highly effective precursor for anilines. ias.ac.inslideshare.net This leads to the precursor molecule, 1-(4,4-diethoxybutoxy)-4-nitrobenzene.
The next disconnection targets the C(aryl)-O ether bond. This bond can be retrosynthetically cleaved to yield two key synthons: a 4-nitrophenoxide anion and a 4-halobutyl-1,1-diethoxyacetal cation. The corresponding synthetic equivalents are 4-nitrophenol (B140041) and a halo-derivative of the diethoxybutoxy chain, such as 4-bromo-1,1-diethoxybutane.
This leads to a plausible synthetic pathway:
Formation of the side chain: Synthesize an appropriately functionalized diethoxybutoxy chain (e.g., 4-bromo-1,1-diethoxybutane).
Etherification: Couple the side chain with 4-nitrophenol to form the ether linkage.
Reduction: Reduce the nitro group to the target primary amine.
The key precursors identified through this analysis are summarized in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Nitrophenol | O₂N-C₆H₄-OH | Aromatic core and oxygen source for the ether linkage. |
| 4-Bromo-1,1-diethoxybutane | Br(CH₂)₃CH(OEt)₂ | Provides the acetal-functionalized alkyl side chain. |
| 1-(4,4-Diethoxybutoxy)-4-nitrobenzene | O₂N-C₆H₄-O(CH₂)₄CH(OEt)₂ | Key intermediate formed after etherification. |
Synthesis of the Diethoxybutoxy Moiety and Related Acetal-Functionalized Alkyl Chains
The diethoxybutoxy side chain contains an acetal (B89532) functional group, which serves as a protected aldehyde. The synthesis of this moiety is a critical preliminary step. Acetal groups are typically formed by the acid-catalyzed condensation of an aldehyde or ketone with an alcohol. rsc.orggoogle.com They are stable under neutral or basic conditions but can be hydrolyzed back to the carbonyl compound under acidic conditions. rsc.org
A common method for preparing the required precursor, such as 4-halo-1,1-diethoxybutane, involves the acetalization of the corresponding 4-halo-butanal. For instance, 4-bromobutanal (B1274127) can be reacted with triethyl orthoformate or ethanol (B145695) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, pTSA) to yield 4-bromo-1,1-diethoxybutane. nih.gov The reaction involves the nucleophilic attack of two ethanol molecules on the protonated carbonyl carbon of the aldehyde.
Another approach involves starting with a diol. For example, butane-1,4-diol can be used to prepare cyclic acetals, which can then be functionalized. nih.govacs.org The synthesis of linear polyacetals has also been achieved through the transacetalization of diacetal monomers derived from linear aliphatic diols. rsc.org These methods highlight the versatility of acetal chemistry in creating functionalized alkyl chains for subsequent coupling reactions.
Formation of the Ether Linkage: Approaches for Aryl-Ether Formation in Aniline Precursors
Constructing the aryl ether bond is a pivotal step in the synthesis of this compound. This is typically achieved by coupling the pre-formed diethoxybutoxy side chain with a phenolic precursor.
Regioselective Phenol (B47542) Alkylation Routes for 4-Alkoxy-Substituted Aromatics
The Williamson ether synthesis is a classic and widely used method for forming aryl-alkyl ethers. This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. In the context of synthesizing the target molecule's precursor, 1-(4,4-diethoxybutoxy)-4-nitrobenzene, this involves the reaction of 4-nitrophenol with an alkylating agent like 4-bromo-1,1-diethoxybutane.
The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide. The use of 4-nitrophenol as the starting material ensures absolute para-regioselectivity, as the substitution pattern is pre-determined. researchgate.netnih.gov The electron-withdrawing nitro group also increases the acidity of the phenol, facilitating its deprotonation.
Typical Reaction Conditions for Williamson Ether Synthesis:
Nucleophile: 4-Nitrophenol
Electrophile: 4-Bromo-1,1-diethoxybutane
Base: K₂CO₃, Cs₂CO₃, NaH
Solvent: DMF, Acetonitrile (B52724), Acetone
Temperature: Room temperature to reflux
This method is often favored for its simplicity, use of readily available reagents, and high yields. The regioselectivity of electrophilic substitution on phenols can be challenging, often yielding a mixture of ortho and para products; however, starting with a para-substituted phenol circumvents this issue entirely. nih.govrsc.org
Alternative Coupling Methodologies for Ether Bond Construction
While the Williamson synthesis is robust, alternative metal-catalyzed cross-coupling reactions offer powerful options for C-O bond formation, particularly when dealing with less reactive substrates. researchgate.net
Ullmann Condensation: This copper-catalyzed reaction can couple an aryl halide with an alcohol. organic-chemistry.org For this synthesis, one could react 4-bromo-1-nitrobenzene with 4,4-diethoxybutan-1-ol. The reaction typically requires a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine), and a base at elevated temperatures. organic-chemistry.org
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is another powerful method for forming aryl ethers. While more commonly used for C-N bond formation, specific ligand systems have been developed for efficient C-O coupling. This approach could also couple an aryl halide (or triflate) with an alcohol under milder conditions than the Ullmann reaction. organic-chemistry.org
Nickel-Catalyzed Coupling: Recent advancements have shown that less expensive nickel catalysts can effectively enable cross-coupling reactions involving aryl ethers, activating the C-O bond for further functionalization. researchgate.netacs.org Nickel catalysts have also been used in coupling acetals with aryl iodides, representing a C-C bond-forming approach to dialkyl ethers, which showcases the expanding utility of acetals as coupling partners. nih.gov
| Method | Catalyst | Typical Substrates | General Conditions |
| Williamson Ether Synthesis | None (Base-mediated) | Phenol + Alkyl Halide | Base (K₂CO₃), Solvent (DMF), 25-100 °C |
| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halide + Alcohol | Ligand, Base (Cs₂CO₃), High Temp (>100 °C) |
| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) | Aryl Halide/Triflate + Alcohol | Phosphine (B1218219) Ligand, Base, Moderate Temp |
Introduction of the Amino Group: Methods for Aniline Core Formation
The final key transformation is the formation of the aniline moiety. The most reliable and common method for synthesizing primary anilines is the reduction of a corresponding nitroarene.
Reductive Amination Strategies
While "reductive amination" often refers to the conversion of a carbonyl compound to an amine, in the context of aromatic synthesis, the term can encompass the reduction of a nitro group to an amine, which is a reductive process that results in amination of the ring. organic-chemistry.org This is the most strategically sound method for preparing the title compound from its nitro-precursor, 1-(4,4-diethoxybutoxy)-4-nitrobenzene.
The reduction of the aromatic nitro group is a well-established and high-yielding transformation that can be achieved using various reagents. The choice of reagent can depend on the presence of other functional groups in the molecule. Fortunately, the acetal group is stable to most of these reduction conditions.
Common Reagents for Nitro Group Reduction:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is a very clean and efficient method, often providing high yields with simple workup procedures.
Metal/Acid Reduction: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The reaction of stannous chloride (SnCl₂) in HCl is a particularly common and effective method.
Transfer Hydrogenation: An alternative to using gaseous hydrogen involves a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C.
The reduction of the nitro group is typically the final step, as the resulting aniline is more susceptible to oxidation and can be more complex to handle in preceding steps. Reductive amination of aldehydes and ketones is a cornerstone of amine synthesis, but for creating a primary aniline on an aromatic ring, the nitration-reduction sequence is superior in its reliability and scope. arkat-usa.orgrsc.orgthieme-connect.com
Buchwald-Hartwig Amination and Related Cross-Coupling Methods
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of aryl amines. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as broader substrate scope and milder reaction conditions. researchgate.netwikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig reaction could be envisioned in two ways:
N-Arylation: The coupling of an aryl halide or sulfonate, such as 4-bromo- or 4-chloro-(4,4-diethoxybutoxy)benzene, with an ammonia (B1221849) equivalent. While direct amination with ammonia is possible, the use of ammonia surrogates like benzophenone (B1666685) imine followed by hydrolysis is often more practical in a laboratory setting. organic-chemistry.org
O-Arylation (Etherification): A related and highly relevant transformation is the Buchwald-Hartwig O-arylation for the synthesis of diaryl or alkyl aryl ethers. organic-chemistry.org This would involve the coupling of 4-aminophenol (B1666318) with a 4,4-diethoxybutyl halide or sulfonate. However, a more direct application of Buchwald-Hartwig principles would be the coupling of a 4-haloaniline derivative with 4,4-diethoxybutanol.
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with electron-rich substrates like substituted anilines and phenols.
Several generations of phosphine ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands are often preferred as they facilitate the reductive elimination step and stabilize the active palladium(0) species.
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand Name | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine ligand effective for a wide range of substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active and versatile ligand, particularly for coupling primary amines and anilines. |
| tBuXPhos | 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | Very bulky ligand, useful for challenging couplings. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A chiral bidentate ligand, one of the earlier successful ligands for this reaction. wikipedia.org |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A robust bidentate ligand often used in various cross-coupling reactions. wikipedia.org |
The choice of base is also crucial. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed to deprotonate the amine or alcohol nucleophile without competing in the reaction. frontiersin.orgnih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis
The synthesis of this compound, likely via a palladium-catalyzed etherification of 4-aminophenol with a 4,4-diethoxybutyl halide, would require careful optimization of reaction parameters to maximize yield and selectivity. Given the presence of both a nucleophilic amino group and a hydroxyl group in 4-aminophenol, chemoselectivity is a key challenge. Generally, O-alkylation is favored over N-alkylation under Williamson ether synthesis conditions (strong base deprotonating the more acidic phenol). In palladium-catalyzed reactions, the outcome can be directed by the choice of catalyst and conditions.
Optimization studies for similar palladium-catalyzed etherifications of phenols have highlighted the importance of several factors: frontiersin.orgnih.govrsc.org
Catalyst System (Palladium Precursor and Ligand): The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is paramount. For electron-rich phenols, bulky, electron-donating ligands like XPhos, BrettPhos, or RuPhos often provide superior results. The catalyst loading is typically in the range of 1-5 mol%.
Base: The choice and stoichiometry of the base are critical. Strong bases like NaOtBu, KOtBu, or Cs₂CO₃ are commonly used. The pKa of the phenol and the nature of the ligand can influence the optimal base. For instance, Cs₂CO₃ has been found to be effective in many palladium-catalyzed etherifications. frontiersin.orgnih.gov
Solvent: Aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices. The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature: Reactions are typically run at elevated temperatures, often ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate. wikipedia.org
Nature of the Electrophile: The leaving group on the alkyl partner plays a role. Bromides are often more reactive than chlorides, while tosylates and mesylates are also effective electrophiles.
Table 2: Optimization of a Model Palladium-Catalyzed Etherification of a Substituted Phenol
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 72 nih.gov |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (6) | Cs₂CO₃ (1.5) | Diethyl ether | Room Temp | 80 rsc.org |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (6) | Cs₂CO₃ (1.5) | MTBE | Room Temp | 96 rsc.org |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High |
| 5 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (1.5) | Acetonitrile | 70 | 81 frontiersin.orgnih.gov |
This table presents data from similar reactions and is intended to be representative of a typical optimization process.
For the specific synthesis of this compound, one would start with a screening of catalyst systems and bases, followed by optimization of solvent and temperature to achieve the best possible yield while minimizing side reactions, such as N-alkylation or decomposition of the starting materials or product.
Development of Sustainable and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. This is particularly relevant for the synthesis of fine chemicals and pharmaceutical intermediates. For the synthesis of this compound, several green chemistry principles can be applied.
Use of Greener Solvents: Traditional Williamson ether synthesis and many cross-coupling reactions often employ volatile and potentially toxic organic solvents like toluene, THF, or DMF. wikipedia.org Research into greener alternatives is ongoing. Deep eutectic solvents (DESs) have been explored as recyclable and environmentally benign media for unsymmetrical ether synthesis. chemistryforsustainability.org For instance, a mixture of choline (B1196258) chloride and zinc chloride has been used as a catalyst and solvent for the dehydration of alcohols to form ethers. chemistryforsustainability.org Another approach is the use of water as a solvent, often in the presence of surfactants to facilitate the reaction between hydrophobic substrates. researchgate.net
Catalyst Efficiency and Recyclability: The use of highly efficient palladium catalysts at very low loadings minimizes metal waste. The development of heterogeneous catalysts, where the palladium is supported on a solid matrix, allows for easier separation and recycling of the precious metal catalyst.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. While substitution reactions like the Williamson ether synthesis inherently produce salt byproducts, catalytic approaches can be more atom-economical.
Alternative Reaction Pathways: The Smiles rearrangement offers a transition-metal-free alternative for the synthesis of N-substituted anilines from phenols. scirp.org This intramolecular nucleophilic aromatic substitution can be promoted by a reusable solid resin catalyst, such as Amberlite IR-400, which simplifies product purification and reduces waste. scirp.org
Energy Efficiency: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating.
Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Solvent System | Catalyst | Key Green Advantages | Potential Drawbacks |
| Traditional Williamson Synthesis | Toluene, DMF, Acetonitrile | None (stoichiometric base) | Well-established, simple | Use of hazardous solvents, salt waste |
| Palladium-Catalyzed Etherification | Toluene, Dioxane | Homogeneous Pd/phosphine | High efficiency, broad scope | Use of precious metals, ligand cost |
| Surfactant-Assisted Synthesis in Water | Water/Surfactant | Phase-transfer catalyst | Use of water as a benign solvent researchgate.net | Surfactant removal can be challenging |
| Deep Eutectic Solvents (DES) | Choline chloride/ZnCl₂ | Lewis acidic DES chemistryforsustainability.org | Recyclable solvent/catalyst system chemistryforsustainability.org | High temperatures may be required |
| Smiles Rearrangement | Toluene, NMP | Amberlite IR-400 resin | Reusable catalyst, metal-free scirp.org | Requires specific substrate structure |
By considering these green chemistry approaches, the synthesis of this compound can be designed to be not only efficient but also more environmentally responsible.
Design and Synthesis of Structural Analogues and Derivatives of 4 4,4 Diethoxybutoxy Aniline
Modification of the Alkyl Chain Length and Branching within the Alkoxy Group
The length and branching of the alkyl chain in the alkoxy group of 4-(4,4-diethoxybutoxy)aniline can significantly influence its conformational flexibility and steric hindrance. The synthesis of analogues with varying chain lengths can be achieved through the Williamson ether synthesis, reacting 4-aminophenol (B1666318) with a homologous series of ω-haloalkyl acetals. For instance, to synthesize analogues with shorter or longer alkyl chains, one could employ 1-bromo-3,3-diethoxypropane or 1-bromo-5,5-diethoxypentane, respectively.
The introduction of branching into the alkyl chain can be accomplished by utilizing appropriately substituted alkyl halides. For example, the reaction of 4-aminophenol with 1-bromo-2-methyl-4,4-diethoxybutane would introduce a methyl group on the alkyl backbone, altering the molecule's spatial arrangement. The general synthetic approach for these modifications is outlined below:
General Synthetic Scheme for Alkyl Chain Modification:
| Starting Alkyl Halide | Resulting Analogue | Alkyl Chain Characteristics |
| 1-bromo-3,3-diethoxypropane | 4-(3,3-Diethoxypropoxy)aniline | Shorter, more rigid chain |
| 1-bromo-4,4-diethoxybutane | This compound | Parent compound |
| 1-bromo-5,5-diethoxypentane | 4-(5,5-Diethoxypentoxy)aniline | Longer, more flexible chain |
| 1-bromo-2-methyl-4,4-diethoxybutane | 4-(2-Methyl-4,4-diethoxybutoxy)aniline | Branched chain |
The successful synthesis of these analogues would allow for a systematic investigation into the structure-property relationships, providing insights into how the alkyl chain geometry affects the molecule's behavior in various applications.
Variation of the Acetal (B89532) Protecting Group: Synthesis of Analogues with Different Dialkoxy or Cyclic Acetal Moieties
The synthesis of these analogues would typically involve the reaction of the corresponding aldehyde precursor, 4-(4-oxobutoxy)aniline, with different diols or a combination of alcohols under acidic catalysis. For example, using methanol (B129727) would yield the dimethoxy acetal, while using ethylene (B1197577) glycol would result in a cyclic 1,3-dioxolane (B20135) ring.
Table of Acetal Analogues and Their Synthetic Precursors:
| Acetal Moiety | Alcohol/Diol Precursor | Resulting Analogue |
| Dimethoxy acetal | Methanol | 4-(4,4-Dimethoxybutoxy)aniline |
| Dipropoxy acetal | Propanol | 4-(4,4-Dipropoxybutoxy)aniline |
| 1,3-Dioxolane | Ethylene glycol | 4-((2-(1,3-Dioxolan-2-yl)ethyl)oxy)aniline |
| 1,3-Dioxane | 1,3-Propanediol | 4-((2-(1,3-Dioxan-2-yl)ethyl)oxy)aniline |
The choice of the acetal group can be critical in multi-step syntheses where selective deprotection is required. The relative stability of different acetals to acidic conditions can be exploited to control the reaction sequence.
Substitution Pattern Variations on the Aniline (B41778) Aromatic Ring
The synthesis of these derivatives can be achieved by starting with appropriately substituted 4-aminophenols. For instance, the reaction of 2-methyl-4-aminophenol or 3-chloro-4-aminophenol with 1-bromo-4,4-diethoxybutane would yield the corresponding substituted analogues.
Examples of Substituted Aniline Analogues:
| Starting Material | Substituent | Resulting Analogue |
| 2-Methyl-4-aminophenol | Methyl (electron-donating) | 2-Methyl-4-(4,4-diethoxybutoxy)aniline |
| 3-Chloro-4-aminophenol | Chloro (electron-withdrawing) | 3-Chloro-4-(4,4-diethoxybutoxy)aniline |
| 2-Methoxy-4-aminophenol | Methoxy (electron-donating) | 2-Methoxy-4-(4,4-diethoxybutoxy)aniline |
These modifications can have a profound impact on the reactivity of the aniline moiety in subsequent reactions, such as polymerization or heterocycle formation, and can also influence the photophysical properties of the resulting molecules.
Synthesis of Oligomeric and Polymeric Structures Incorporating this compound Moieties
The presence of the reactive aniline functionality makes this compound an attractive monomer for the synthesis of oligomers and polymers. Polyanilines are a well-known class of conducting polymers, and incorporating the this compound moiety as a side chain could impart unique properties to the resulting polymer, such as improved solubility and processability.
Oxidative polymerization of this compound, using an oxidizing agent such as ammonium (B1175870) persulfate in an acidic medium, would be a common approach to synthesize the corresponding polymer. rsc.org The acetal group is expected to be stable under these conditions.
Proposed Polymerization Reaction:
Furthermore, the aniline nitrogen can be derivatized to create different types of polymerizable monomers. For example, acylation of the amino group with acryloyl chloride would yield an acrylamide (B121943) monomer that could be subjected to radical polymerization.
Table of Potential Polymeric Structures:
| Polymerization Method | Monomer | Resulting Polymer Structure |
| Oxidative Polymerization | This compound | Polyaniline with 4,4-diethoxybutoxy side chains |
| Radical Polymerization | N-(4-(4,4-Diethoxybutoxy)phenyl)acrylamide | Polyacrylamide with pendant 4-(4,4-diethoxybutoxy)phenyl groups |
The resulting polymers could find applications in materials science, for example, as components in sensors, coatings, or electronic devices.
Integration of the this compound Scaffold into Novel Heterocyclic Systems and Supramolecular Architectures
The versatile reactivity of the aniline group in this compound allows for its incorporation into a variety of heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of quinolines or other fused aromatic systems. The Doebner-von Miller reaction, for example, could be employed to synthesize quinoline (B57606) derivatives from this compound. researchgate.net
The amino group also plays a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures through hydrogen bonding. researchgate.net The this compound scaffold can be designed to participate in such non-covalent interactions, leading to the formation of liquid crystals, gels, or other organized assemblies. The interplay between the hydrogen-bonding capabilities of the aniline group and the conformational flexibility of the alkoxy-acetal chain could lead to novel self-assembling materials.
Potential Heterocyclic and Supramolecular Structures:
| Reaction Type / Assembly Principle | Reactant / Condition | Resulting Structure |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Quinoline derivative |
| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Quinoline derivative |
| Hydrogen Bonding | Self-assembly in appropriate solvent | Supramolecular polymers, liquid crystals |
The ability to integrate the this compound moiety into these complex structures opens up avenues for the development of new functional materials with tailored properties for applications in medicinal chemistry, materials science, and nanotechnology.
Advanced Spectroscopic and Chromatographic Characterization of 4 4,4 Diethoxybutoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental insights into the molecular structure of 4-(4,4-Diethoxybutoxy)aniline.
The ¹H NMR spectrum would reveal the number of different types of protons and their respective electronic environments. The aromatic protons on the aniline (B41778) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the diethoxybutoxy chain would be observed in the aliphatic region of the spectrum. The acetal (B89532) proton (CH(OEt)₂) would likely appear as a triplet around δ 4.5 ppm. The methylene (B1212753) groups of the butoxy chain would exhibit characteristic multiplets, with the protons alpha to the ether oxygen and the acetal group being the most deshielded. The ethoxy groups would show a quartet for the methylene protons and a triplet for the methyl protons.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The aromatic carbons would appear in the range of δ 110-160 ppm. The carbon atoms of the diethoxybutoxy chain would be found in the upfield region, with the acetal carbon being the most downfield of the aliphatic carbons.
To definitively assign each proton and carbon signal and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between the coupled protons of the butoxy chain, and between the methylene and methyl protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon spectrum based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the butoxy chain and the aromatic carbons, confirming the ether linkage. It would also show correlations between the acetal proton and the carbons of the ethoxy groups, confirming the acetal structure.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d | 2H | Ar-H (ortho to NH₂) |
| ~6.65 | d | 2H | Ar-H (ortho to O) |
| ~4.50 | t | 1H | CH(OEt)₂ |
| ~3.90 | t | 2H | O-CH₂-(CH₂)₂-CH(OEt)₂ |
| ~3.60 | q | 4H | O-CH₂-CH₃ |
| ~3.50 | s (broad) | 2H | NH₂ |
| ~1.80 | m | 2H | O-CH₂-CH₂-CH₂-CH(OEt)₂ |
| ~1.70 | m | 2H | O-CH₂-CH₂-CH₂-CH(OEt)₂ |
| ~1.20 | t | 6H | O-CH₂-CH₃ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~152 | Ar-C-O |
| ~141 | Ar-C-NH₂ |
| ~116 | Ar-CH (ortho to NH₂) |
| ~115 | Ar-CH (ortho to O) |
| ~103 | CH(OEt)₂ |
| ~68 | O-CH₂-(CH₂)₂-CH(OEt)₂ |
| ~61 | O-CH₂-CH₃ |
| ~32 | O-CH₂-CH₂-CH₂-CH(OEt)₂ |
| ~26 | O-CH₂-CH₂-CH₂-CH(OEt)₂ |
| ~15 | O-CH₂-CH₃ |
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate conformational dynamics, such as restricted rotation around single bonds.
One area of interest would be the rotational barrier around the C(aryl)-O bond and the C(aryl)-N bond. While rotation around the C-N bond in anilines is generally fast at room temperature, the presence of the bulky diethoxybutoxy group could potentially introduce some degree of steric hindrance. However, significant rotational barriers are more commonly observed in amides. nih.gov
More relevant to this molecule would be the study of the conformational flexibility of the diethoxybutoxy chain. At low temperatures, the rotation around the C-C and C-O bonds in the side chain could become slow enough to be observed by NMR. This could lead to the broadening of signals or the appearance of multiple conformers. By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the activation energy for these conformational changes. For instance, studies on N-carbomethoxylated indole (B1671886) derivatives have shown that hindered rotation can lead to significantly broadened signals in both ¹H and ¹³C NMR spectra. scielo.org.mx
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₂₃NO₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million would provide strong evidence for the proposed molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. wikipedia.org This provides detailed structural information by revealing how the molecule breaks apart. For this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of anilines, ethers, and acetals. blogspot.comwikipedia.orgwhitman.edulibretexts.org
A common fragmentation pathway for aromatic ethers involves cleavage of the bond beta to the aromatic ring. whitman.edu In this case, this would involve the cleavage of the butoxy chain. Another likely fragmentation would be the loss of the ethoxy groups from the acetal. Alpha-cleavage next to the nitrogen atom of the aniline is also a characteristic fragmentation for amines. libretexts.org
Proposed Key Fragmentation Pathways for this compound
| m/z | Proposed Fragment |
| 253 | [M]⁺• (Molecular Ion) |
| 208 | [M - C₂H₅O]⁺ |
| 162 | [M - C₂H₅O - C₂H₆O]⁺ |
| 109 | [H₂N-C₆H₄-O]⁺ |
| 103 | [CH(OC₂H₅)₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1500-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether and acetal groups would be expected in the 1050-1250 cm⁻¹ range. masterorganicchemistry.com
Raman spectroscopy would provide complementary information. Aromatic compounds generally give strong Raman signals. scirp.orgias.ac.inresearchgate.netresearchgate.net The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, typically shows a strong band in the Raman spectrum. The C-N stretching vibration would also be observable.
Predicted Key IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450-3350 | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretch |
| 3000-2850 | Aliphatic C-H stretch |
| 1620-1580 | Aromatic C=C stretch |
| 1520-1500 | Aromatic C=C stretch |
| 1300-1200 | Aromatic C-N stretch |
| 1250-1050 | C-O-C stretch (ether and acetal) |
| 850-810 | C-H out-of-plane bend (1,4-disubstituted benzene) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org For aromatic compounds like this compound, the key electronic transitions observed are typically π-π* and n-π* transitions. researchgate.net
The structure of this compound contains a benzene ring, which is a chromophore with a conjugated π-electron system, and an amino group (-NH₂) with non-bonding (n) electrons on the nitrogen atom. The interaction between the lone pair of electrons on the nitrogen and the π-system of the aromatic ring influences the energy of these transitions. libretexts.org
π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comyoutube.com In aniline and its derivatives, these are typically high-intensity absorptions. The benzene ring itself shows characteristic absorptions, and the presence of the amino and alkoxy substituents modifies the wavelengths of these absorptions. Peaks around 200-300 nm are generally attributed to the π-π* electronic transitions of the aromatic ring. researchgate.net
n-π Transitions:* These transitions occur when a non-bonding electron from a heteroatom (in this case, the nitrogen of the amino group) is promoted to a π* antibonding orbital. youtube.comyoutube.com These transitions are typically of lower intensity compared to π-π* transitions and appear at longer wavelengths. libretexts.orgresearchgate.net
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~230-250 nm | High-intensity absorption related to the electronic excitation within the substituted benzene ring system. |
| π → π | ~280-300 nm | Lower intensity absorption band, also arising from the aromatic π-system. researchgate.netlibretexts.org |
| n → π* | >300 nm | Low-intensity, longer-wavelength absorption due to the promotion of a non-bonding electron from the amino group. researchgate.net |
Advanced Chromatographic Separation and Purity Assessment Techniques
Chromatography is an essential technique for separating, identifying, and purifying components of a mixture. For a compound like this compound, various advanced chromatographic methods are employed for purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. thermofisher.comepa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline and its derivatives. researchgate.net
In a typical RP-HPLC setup, the compound is separated based on its hydrophobicity. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum (e.g., ~254 nm or its λmax). epa.govsielc.com This method allows for the separation of the main compound from synthesis byproducts, starting materials, and degradation products, enabling precise purity determination.
Table 2: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) sielc.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |
| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector set at λmax (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min sielc.com |
| Injection Volume | 5-20 µL |
| Purpose | Purity assessment, quantitative analysis of the active compound, and detection of related impurities. |
Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. gcms.cz While aniline derivatives can be analyzed by GC, their basic and polar nature can lead to poor peak shapes (tailing) on standard columns due to interactions with active sites. restek.comrestek.com To overcome this, specialized inert columns, such as those designed for volatile amines, are often used. gcms.czrestek.comrestek.com
For enhanced selectivity and sensitivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is highly effective. The NPD is a thermionic detector that gives a strong response to compounds containing nitrogen or phosphorus while being relatively insensitive to hydrocarbons. epa.govscioninstruments.com This selectivity is invaluable when analyzing complex matrices, as it minimizes interference from other non-nitrogenous compounds. epa.gov The use of an NPD can significantly lower the detection limits for this compound compared to a standard Flame Ionization Detector (FID). nih.gov In some cases, derivatization of the amine group may be performed to improve its volatility and chromatographic behavior prior to GC analysis. thermofisher.comnih.gov
Table 3: Typical GC-NPD Conditions for Analysis of Aniline Derivatives
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column with a phase suitable for amines (e.g., Rtx-Volatile Amine) gcms.czrestek.com |
| Carrier Gas | Helium or Hydrogen |
| Detector | Nitrogen-Phosphorus Detector (NPD) scioninstruments.com |
| Injector | Split/Splitless, operated at a temperature sufficient to volatilize the analyte without degradation. |
| Oven Program | Temperature programmed ramp to separate compounds based on boiling point. |
| Advantage | High selectivity and sensitivity for the nitrogen-containing target compound. scioninstruments.com |
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. wikipedia.orgyoutube.com This method is not used to analyze the small molecule this compound itself, but rather to characterize polymers synthesized from it. Aniline and its derivatives can be polymerized to form polyanilines, which are conducting polymers with various applications. rsc.orgrsc.org
If this compound were used as a monomer to create a novel polyaniline derivative, GPC would be the primary tool to analyze the resulting polymer. The technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.orgyoutube.com Larger molecules are excluded from the pores of the column's packing material and elute first, while smaller molecules penetrate the pores and elute later. youtube.com By calibrating the system with polymer standards of known molecular weights, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. kpi.ua
Table 4: GPC Parameters for Characterization of a Polymer Derived from this compound
| Parameter | Condition |
| Column | Series of crosslinked polystyrene-divinylbenzene columns with varying pore sizes. |
| Mobile Phase | A suitable organic solvent in which the polymer is soluble (e.g., Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)). rsc.orgkpi.ua |
| Detector | Refractive Index (RI) Detector, UV-Vis Detector, or Light Scattering Detector. |
| Calibration | Polystyrene or other relevant polymer standards. kpi.ua |
| Data Obtained | Molecular Weight Averages (Mw, Mn) and Polydispersity Index (PDI). kpi.ua |
X-ray Crystallography for Solid-State Structural Elucidation of this compound or its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of structural information.
The analysis would reveal:
Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-N, C-O, C-C) and angles within the molecule. wikipedia.org In aniline structures, the C(aryl)-N bond length can indicate the degree of π-bonding character between the nitrogen lone pair and the aromatic ring. wikipedia.org
Conformation: The exact spatial arrangement (conformation) of the flexible diethoxybutoxy side chain.
Molecular Packing: How individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds (between the -NH₂ group of one molecule and an oxygen or nitrogen atom of a neighboring molecule) and van der Waals forces, which govern the crystal's stability and physical properties. researchgate.net
Table 5: Information Obtainable from X-ray Crystallography
| Structural Parameter | Significance for this compound |
| Molecular Geometry | Provides exact bond lengths, bond angles, and torsional angles. |
| Conformation of Side Chain | Elucidates the preferred 3D arrangement of the flexible 4,4-diethoxybutoxy group in the solid state. |
| Pyramidalization at Nitrogen | Determines the degree of pyramidalization of the amino group, indicating its hybridization state. wikipedia.org |
| Crystal Packing and H-Bonding | Reveals how molecules are organized and identifies key intermolecular forces, such as hydrogen bonds involving the amino group. researchgate.net |
| Unit Cell Dimensions | Defines the fundamental repeating unit of the crystal lattice. |
Computational and Theoretical Chemistry Studies on 4 4,4 Diethoxybutoxy Aniline
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are instrumental in elucidating the electronic structure and molecular properties of organic compounds. These in-silico methods provide a powerful complement to experimental studies, offering insights into molecular geometry, conformational preferences, and electronic behavior.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like 4-(4,4-Diethoxybutoxy)aniline, these calculations would explore the various possible conformations arising from the rotation around single bonds, particularly within the flexible diethoxybutoxy side chain.
In studies of similar aniline (B41778) derivatives, the B3LYP functional combined with a basis set such as 6-31G** has been effectively used for geometry optimization. scispace.com Such calculations would identify the minimum energy conformers and the transition states connecting them. For aniline itself, both Hartree-Fock (HF) and DFT methods with the 6-31G(d) basis set have been shown to reproduce structural parameters that are in good agreement with experimental findings. materialsciencejournal.org It has been noted that DFT methods, such as B3LYP/6-31G(d), often provide more satisfactory results compared to HF methods due to their superior treatment of electron correlation. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher reactivity.
For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is generally distributed over the aromatic ring. Substituents on the aniline ring can significantly influence the HOMO and LUMO energy levels. rsc.org Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.org
In the case of this compound, the alkoxy group at the para position is an electron-donating group, which would be expected to raise the HOMO energy level compared to unsubstituted aniline. This would suggest an increased susceptibility to electrophilic attack. Computational studies on various substituted anilines have quantified these effects. researchgate.net For example, a study on aniline, p-chloroaniline, and p-nitroaniline showed how different substituents alter the HOMO-LUMO gap. researchgate.net
Below is a representative table of HOMO-LUMO energies for aniline and some of its derivatives, as calculated in a computational study.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline (AN) | -5.78 | -0.65 | 5.13 |
| p-chloroaniline (CAN) | -5.95 | -1.05 | 4.90 |
| p-nitroaniline (NAN) | -6.54 | -2.34 | 4.20 |
This table is interactive. The data is illustrative and based on a computational study of aniline and its derivatives. researchgate.net
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structural elucidation and for validating experimental results. DFT calculations are widely used to predict infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. nepjol.info
For IR spectroscopy, calculations can predict the vibrational frequencies corresponding to different molecular motions. materialsciencejournal.org These computationally derived spectra can be compared with experimental FT-IR spectra to aid in the assignment of vibrational bands. article4pub.comarticle4pub.com For example, DFT calculations have been used to identify the characteristic C-H stretching vibrations in aromatic compounds, which typically appear in the 3300–3000 cm⁻¹ range. nepjol.info
In the realm of NMR spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT are employed to predict ¹H and ¹³C chemical shifts. While standard DFT calculations can provide useful estimates, the accuracy can be significantly improved by incorporating machine learning techniques. acs.org For instance, a DFT + ML model has been shown to reduce the root mean square deviation between predicted and experimental ¹³C and ¹H chemical shifts to as low as 2.10 ppm and 0.18 ppm, respectively. acs.org
A computational study of N-(methoxysalicylidene) anilines demonstrated the good correlation between theoretical and experimental ¹³C NMR chemical shifts. For instance, the aromatic carbons were calculated to be in the range of 151.74-111.41 ppm, which compared well with the experimental range of 154.99-110.69 ppm. article4pub.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transient species like transition states.
By systematically calculating the energy of a system as the geometries of the reactants change, a potential energy surface (PES) can be mapped out. The PES provides a landscape of the reaction, showing the energy changes as reactants are converted into products. Minima on the PES correspond to stable intermediates, while saddle points represent transition states.
For reactions involving aniline derivatives, computational studies have been used to map the PES for processes such as oxidation or reactions with radicals. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used the M06-2X and CCSD(T) methods to compute the PES. mdpi.com This allowed for the identification of different reaction pathways, including hydrogen abstraction and addition reactions. mdpi.com The study revealed five distinct abstraction paths leading to various products. mdpi.com
From the computed potential energy surface, key kinetic and thermodynamic parameters can be extracted. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a critical factor in determining the reaction rate. The energy difference between the reactants and products provides the enthalpy of reaction (ΔH).
Computational studies on the oxidative coupling of aniline derivatives have used DFT to determine activation parameters. researchgate.net For example, in one study, the activation enthalpy (ΔH) for the reaction was found to be in the range of 4.168–6.826 kJ mol⁻¹, and the Gibbs free energy of activation (ΔG) was between 80.1856–81.0466 kJ mol⁻¹, indicating a non-spontaneous process. researchgate.net
In the investigation of the reaction between 4-methyl aniline and OH radicals, the barrier height for H-abstraction from a specific carbon atom was calculated to be 13 kJ/mol. mdpi.com Such calculations are crucial for understanding the kinetics and mechanism of chemical reactions.
Below is a table summarizing representative calculated thermodynamic parameters for the oxidative coupling of an aniline derivative.
| Parameter | Value |
| Entropy of Activation (ΔS) | -0.2447 to -0.2513 kJ mol⁻¹ K⁻¹ |
| Enthalpy of Activation (ΔH) | 4.168 to 6.826 kJ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG*) | 80.1856 to 81.0466 kJ mol⁻¹ |
This table is interactive. The data is illustrative and based on a computational and experimental study of the oxidative coupling of aniline derivatives. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases
Due to the absence of specific molecular dynamics (MD) simulation studies for this compound, this section will infer its probable behavior based on computational studies of analogous systems, such as aniline derivatives and long-chain substituted molecules.
MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would be invaluable for exploring its vast conformational landscape and the nature of its intermolecular interactions in condensed phases (i.e., liquids or solids).
Based on studies of similar long-chain alkanes and ethers, it is expected that the side chain of this compound would exhibit significant conformational freedom in the gas phase. nih.gov However, in a condensed phase, this freedom would be restricted by intermolecular forces. The chain would likely adopt a distribution of conformations, with a preference for those that minimize steric hindrance and optimize favorable intermolecular contacts. nih.govrsc.org The presence of the polar aniline headgroup and the ether linkages would introduce additional conformational constraints and preferences.
A hypothetical conformational analysis of the diethoxybutoxy chain might reveal several low-energy conformers. The relative populations of these conformers would be influenced by the surrounding environment. For instance, in a non-polar solvent, the chain might favor more extended conformations to maximize van der Waals interactions, while in a polar, protic solvent, conformations that allow for better solvent accessibility to the ether oxygens might be preferred.
Intermolecular Interactions: In a condensed phase, molecules of this compound would engage in a variety of intermolecular interactions:
Hydrogen Bonding: The primary amine group (-NH₂) of the aniline moiety is a potent hydrogen bond donor. In a pure liquid or a protic solvent, it would form strong hydrogen bonds with neighboring molecules, including other aniline molecules or solvent molecules. researchgate.netresearchgate.net These interactions are crucial in determining the local structure and dynamics of the liquid. researchgate.net
van der Waals Forces: The long, flexible diethoxybutoxy chain would primarily interact through van der Waals forces (dispersion and dipole-dipole interactions). stackexchange.com The cumulative effect of these forces along the chain would be significant in determining the packing and bulk properties of the substance. stackexchange.com
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative nitrogen and oxygen atoms. These dipoles would lead to orientational preferences in the condensed phase to maximize favorable electrostatic interactions. stackexchange.com
MD simulations could provide a detailed, atomistic picture of these interactions. By analyzing radial distribution functions (RDFs), one could quantify the probability of finding certain atoms or functional groups at a given distance from each other, revealing the local structure and solvation shells. For example, an RDF between the amine hydrogens and the ether oxygens of neighboring molecules could elucidate the extent of intermolecular hydrogen bonding.
A hypothetical MD simulation could yield data on the average interaction energies between different molecular components, as summarized in the table below.
| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Aniline N-H --- Aniline N | -3 to -5 |
| Hydrogen Bonding | Aniline N-H --- Ether O | -2 to -4 |
| π-π Stacking | Phenyl Ring --- Phenyl Ring | -1 to -3 |
| van der Waals | Alkyl Chain --- Alkyl Chain | Variable, depends on chain length and conformation |
This table is illustrative and based on typical values for these types of interactions.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for this compound and its Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning models that aim to predict the reactivity of a chemical compound based on its molecular structure. uliege.benih.gov While no specific QSRR models for this compound have been published, we can describe the principles and methodologies that would be employed to develop such a model for this compound and its analogues.
A QSRR study for this compound and its analogues would involve the following steps:
Dataset Curation: A dataset of aniline derivatives with known experimental reactivity data (e.g., reaction rates, equilibrium constants, or oxidation potentials) would be compiled. znaturforsch.comresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrophilicity index. tandfonline.comimist.maacs.org For anilines, the charge on the amine nitrogen and the susceptibility to nucleophilic attack are often important. tandfonline.com
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.
Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing its connectivity and branching.
Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of lipophilicity. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or more advanced techniques like Artificial Neural Networks (ANN), a mathematical relationship is established between the calculated descriptors and the experimental reactivity. imist.manih.govnih.gov The goal is to select a subset of descriptors that best predicts the reactivity.
For this compound, a QSRR model could predict its reactivity in various chemical reactions, such as electrophilic aromatic substitution, oxidation, or diazotization. libretexts.orgwikipedia.org The long alkoxy chain would primarily influence reactivity through steric effects and by modifying the electronic properties of the aniline ring via its connection through the ether oxygen.
Below is a hypothetical table of molecular descriptors that could be calculated for this compound and used in a QSRR model.
| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Influence on Reactivity |
| Electronic | HOMO Energy | -5.2 eV | Higher values correlate with increased nucleophilicity. |
| Electronic | LUMO Energy | 1.5 eV | Lower values correlate with increased electrophilicity. |
| Electronic | Partial Charge on N | -0.45 e | More negative charge increases basicity and nucleophilicity. tandfonline.com |
| Steric | Molecular Volume | 250 ų | Larger volume may hinder reactions at the amine or ring. |
| Physicochemical | MLOGP | 3.8 | Higher lipophilicity affects solubility and transport to reaction sites. nih.gov |
These values are illustrative and would need to be calculated using quantum chemistry software.
The development of such QSRR models is beneficial for predicting the reactivity of new, unsynthesized aniline derivatives, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental work. uliege.be
Solvation Effects and Environmental Influence on the Molecular Behavior of this compound
The molecular behavior of this compound is expected to be significantly influenced by its surrounding environment, particularly the solvent. Solvation effects can alter the conformational preferences, electronic structure, and reactivity of the molecule.
Solvent Polarity and Hydrogen Bonding: The nature of the solvent—whether it is polar or non-polar, protic (can donate hydrogen bonds) or aprotic—will dictate the types of solute-solvent interactions that occur. znaturforsch.compublish.csiro.au
In Polar Protic Solvents (e.g., water, ethanol): The primary amine group of this compound will act as a hydrogen bond donor to solvent molecules, while the ether oxygens and the amine nitrogen can act as hydrogen bond acceptors. researchgate.netresearchgate.net These strong, specific interactions lead to the formation of a structured solvation shell around the molecule. This can stabilize the ground state of the molecule and influence its electronic transitions, often leading to shifts in its UV-Visible absorption spectrum (solvatochromism). publish.csiro.auajrsp.com Studies on substituted anilines have shown that hydrogen bonding to the amine protons can cause bathochromic (red) shifts in the absorption spectra. publish.csiro.au
In Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and have significant dipole moments. They will interact with this compound primarily through dipole-dipole interactions. The absence of strong hydrogen bonding from the solvent to the amine group may result in different electronic and reactivity behavior compared to protic solvents.
In Non-polar Solvents (e.g., hexane, toluene): In these environments, intermolecular interactions will be dominated by weaker van der Waals forces. The solute-solvent interactions will be less specific, and the behavior of the molecule will be more akin to its gas-phase state, though still influenced by the bulk dielectric of the medium.
Preferential Solvation: In mixed solvent systems, the local environment around the solute molecule may not be the same as the bulk solvent composition. This phenomenon, known as preferential solvation, can occur where one solvent component is enriched in the solvation shell of the solute due to more favorable interactions. znaturforsch.com For this compound in a mixture of water and a less polar organic solvent, it is likely that water molecules would preferentially solvate the polar aniline headgroup, while the organic co-solvent would be more prevalent around the non-polar alkoxy chain.
Influence on Reactivity: Solvation can have a profound impact on chemical reactivity. For instance, the basicity of the aniline amine group is known to be affected by the solvent's ability to stabilize the corresponding anilinium cation through solvation. Similarly, the rates of reactions involving this compound will be solvent-dependent. A solvent that can stabilize the transition state of a reaction more than the reactants will accelerate the reaction rate. For electrophilic substitution on the aniline ring, the solvent can influence the electrophilicity of the attacking species and the nucleophilicity of the ring. znaturforsch.com
The following table summarizes the expected dominant solute-solvent interactions and their potential effects on the molecular properties of this compound in different solvent types.
| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effects on Molecular Behavior |
| Polar Protic (e.g., Water) | Hydrogen bonding, Dipole-dipole | Significant solvatochromic shifts, stabilization of charged species, potential for altered basicity. researchgate.netpublish.csiro.au |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole | Moderate solvatochromic shifts, influence on reaction kinetics. |
| Non-polar (e.g., Hexane) | van der Waals (Dispersion) forces | Minimal spectral shifts compared to the gas phase, behavior dominated by intrinsic molecular properties. |
Computational models that incorporate the effects of solvation, either through implicit continuum models or explicit solvent molecules, are essential for accurately predicting the behavior of this compound in solution. nih.gov Such models can provide insights into how the environment modulates its structure, properties, and reactivity. nih.gov
Advanced Applications in Chemical Synthesis and Materials Science Non Biological Focus
4-(4,4-Diethoxybutoxy)aniline as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound in organic synthesis is anchored in the distinct reactivity of its two primary functional groups: the aniline (B41778) and the diethoxybutoxy moieties. The aniline group, a primary aromatic amine, is a nucleophile and readily undergoes a variety of classical organic reactions. geeksforgeeks.org These include diazotization to form diazonium salts, which are pivotal intermediates for introducing a wide range of functional groups onto the aromatic ring. Furthermore, the amine can be acylated to form amides, alkylated, or used in coupling reactions. wikipedia.org
The diethoxybutoxy group contains a diethyl acetal (B89532), which is a stable protecting group for an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to unveil the reactive aldehyde functionality. This latent reactivity allows for a two-stage synthetic strategy where the aniline group is first modified, followed by deprotection and subsequent reaction of the aldehyde. This strategic unmasking of the aldehyde is crucial for creating complex molecular architectures without the need for cumbersome protection-deprotection steps of an aldehyde, which might interfere with reactions at the aniline site. For instance, the aniline could be part of a polymerization reaction, and the aldehyde could be later revealed for cross-linking or for grafting other molecules onto the polymer backbone.
Precursor for Advanced Polymeric Materials and Coatings via Derivatization and Polymerization
Aniline and its derivatives are foundational monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. rsc.org The presence of the diethoxybutoxy substituent on the aniline ring of this compound allows for the creation of functionalized polyanilines with tailored properties. The polymerization of this monomer, either as a homopolymer or as a copolymer with aniline or other derivatives, can be achieved through chemical or electrochemical oxidation methods.
The resulting polymer would feature pendant diethoxybutoxy groups along the polyaniline chain. These groups can serve several purposes:
Improved Solubility : The alkoxy side chains can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability, which is often a challenge with unsubstituted polyaniline.
Post-Polymerization Modification : After polymerization, the acetal groups can be hydrolyzed to aldehydes. These aldehyde functionalities can then be used for cross-linking the polymer chains to improve mechanical strength and thermal stability, or for grafting other molecules to create functional surfaces for sensors or other applications. rsc.org
This approach allows for the production of advanced coatings with specific functionalities. For example, an aldehyde-functionalized polyaniline coating could be used to covalently bind proteins or other biomolecules for biosensor applications, or to react with other polymers to form robust, corrosion-resistant films.
Role in the Synthesis of Specialized Dyes and Pigments
The aniline functional group is a cornerstone of the synthetic dye industry. britannica.com Through diazotization, the amino group of this compound can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines (coupling components), to form highly colored azo dyes. ijsr.net
The 4-(4,4-Diethoxybutoxy) substituent offers unique advantages in dye synthesis:
Modulation of Color : The alkoxy group attached to the phenyl ring acts as an electron-donating group, which can influence the electronic properties of the resulting dye molecule and thus its color (chromophore). This allows for the fine-tuning of the absorption spectrum.
Reactive Dyes : The latent aldehyde functionality, which can be regenerated from the acetal, provides a reactive site. This allows the dye to be covalently bonded to substrates that have complementary functional groups (e.g., amines on a textile fiber), leading to dyes with high fastness properties. This is the principle behind reactive dyes, which form a chemical bond with the material they are coloring. mjbas.com
Table 1: Potential Dye Classes Synthesizable from this compound
| Dye Class | Synthetic Pathway | Key Feature from Monomer |
|---|---|---|
| Azo Dyes | Diazotization of the aniline followed by coupling with an aromatic compound. | Aniline group acts as the diazo component. |
| Triphenylmethane Dyes | Oxidation in the presence of other anilines/toluidines. britannica.com | Aniline core contributes to the chromophore structure. |
Development of Novel Antioxidants and Stabilizers Incorporating the this compound Scaffold
Aniline derivatives, along with phenolic compounds, are known to possess antioxidant properties. researchgate.netmdpi.com The mechanism of action often involves the donation of a hydrogen atom from the N-H group to scavenge free radicals. The resulting radical on the nitrogen atom is stabilized by resonance with the aromatic ring.
The structure of this compound can be derivatized to enhance these antioxidant capabilities. For instance, sterically hindering groups could be introduced near the amino group to increase the stability of the resulting radical and improve its efficacy as a radical scavenger. The long alkoxy chain might also contribute to better solubility and compatibility in organic matrices, such as plastics or oils, where it could act as a stabilizer to prevent degradation by oxidation. Studies on various aniline derivatives have shown that their antioxidant activity is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.compensoft.net
Applications in Opto-Electronic Materials and Nonlinear Optical Systems based on Aniline Derivatives
Aniline-based structures, particularly polymers and oligomers, are known for their interesting electronic and optical properties. researchgate.net Polyanilines exhibit electrical conductivity, and the electronic properties of aniline oligomers can be tuned by changing substituents on the aromatic rings. acs.org The introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, which in turn affects the material's absorption and emission of light. acs.org
Derivatives of this compound could be explored for applications in opto-electronic devices. For example, polymers or oligomers synthesized from this monomer could be investigated for use in:
Organic Light-Emitting Diodes (OLEDs) : Where the tunable electronic properties could lead to materials that emit light at specific wavelengths.
Nonlinear Optical (NLO) Materials : Aniline derivatives can exhibit NLO properties, which are useful for applications like frequency doubling of laser light. researchgate.net The specific substituent on this compound could potentially enhance these properties.
The ability to create well-defined structures through the versatile chemistry of the aniline and acetal groups makes this compound a promising platform for designing molecules with specific opto-electronic functions.
Contributions to Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The amino group in the aniline scaffold is a key player in supramolecular chemistry as it can act as a hydrogen bond donor. researchgate.net
Aniline and its derivatives can form well-ordered structures through self-assembly. For example, anilines can form specific hydrogen-bonding patterns with phenols to create co-crystals. nih.gov The this compound molecule possesses both a hydrogen-bond-donating amino group and hydrogen-bond-accepting oxygen atoms in the ether and acetal functionalities. This combination allows for the potential formation of complex, self-assembled architectures.
Furthermore, after deprotection of the acetal to the aldehyde, the molecule can participate in dynamic covalent chemistry, forming reversible covalent bonds (e.g., imines with other amines) that can lead to the creation of self-healing materials or adaptive supramolecular polymers.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
Q & A
Q. What are the recommended synthetic strategies for preparing 4-(4,4-Diethoxybutoxy)aniline?
- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives. A plausible route is nucleophilic substitution between 4-aminophenol and 1,4-dibromo-2,2-diethoxybutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The diethoxybutoxy group is introduced via an SN2 mechanism, with careful control of stoichiometry to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic signals (e.g., δ ~1.2 ppm for ethoxy CH₃, δ ~3.5–4.0 ppm for OCH₂ groups, and δ ~6.5–7.0 ppm for aromatic protons).
- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (expected [M+H]⁺ at m/z 297.2 for C₁₄H₂₃NO₄).
Compare data with PubChem entries for analogous aniline derivatives .
Advanced Research Questions
Q. How can competing side reactions during the synthesis of this compound be mitigated?
- Methodological Answer : Competing oxidation or over-alkylation can occur. Mitigation strategies include:
- Temperature Control : Maintain reaction temperatures below 90°C to prevent decomposition of the diethoxybutoxy group.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce byproduct formation.
- Protection of NH₂ : Temporarily protect the aniline amine with acetyl groups before alkylation, followed by deprotection with HCl/EtOH .
Q. What analytical approaches resolve conflicting NMR data caused by conformational flexibility in diethoxy-containing anilines?
- Methodological Answer : The diethoxy group’s rotational freedom can lead to split signals. Use:
- Variable-Temperature NMR : Conduct experiments at –20°C to slow rotation and simplify splitting patterns.
- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
Q. How can researchers determine the degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Perform stability studies:
- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
- LC-MS/MS Identification : Characterize degradation products (e.g., cleavage of ethoxy groups yielding 4-aminophenol derivatives).
- Kinetic Analysis : Calculate rate constants using pseudo-first-order models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
